molecular formula C3H3ClN2O B14719468 2-Propanone, 1-chloro-3-diazo- CAS No. 20485-53-4

2-Propanone, 1-chloro-3-diazo-

Cat. No.: B14719468
CAS No.: 20485-53-4
M. Wt: 118.52 g/mol
InChI Key: QQRZDPCAMOLWBA-UHFFFAOYSA-N
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Description

2-Propanone, 1-chloro-3-diazo- is an organic compound with the molecular formula C3H3ClN2O It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-chloro-3-diazo- typically involves the diazotization of 1-chloro-2-propanone. One common method includes the reaction of 1-chloro-2-propanone with a diazo transfer reagent such as tosyl azide in the presence of a base like potassium hydroxide. The reaction is carried out under controlled conditions to ensure the safe handling of diazo compounds, which can be explosive .

Industrial Production Methods

Industrial production of 2-Propanone, 1-chloro-3-diazo- may involve similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the hazardous nature of diazo compounds. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-chloro-3-diazo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2-Propanone, 1-chloro-3-diazo- include bases like potassium hydroxide, nucleophiles such as amines, and alkenes for cycloaddition reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition .

Major Products Formed

Major products formed from reactions of 2-Propanone, 1-chloro-3-diazo- include substituted ketones, pyrazoles, and cyclopropanes, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

2-Propanone, 1-chloro-3-diazo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-chloro-3-diazo- involves the generation of reactive intermediates such as carbenes. These intermediates can insert into C-H bonds or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cycloaddition reactions, the diazo compound reacts with alkenes to form pyrazoles through a [3+2] cycloaddition mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-chloro-3-diazo- is unique due to its specific reactivity profile, particularly its ability to generate carbenes and participate in cycloaddition reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

20485-53-4

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

IUPAC Name

1-chloro-3-diazopropan-2-one

InChI

InChI=1S/C3H3ClN2O/c4-1-3(7)2-6-5/h2H,1H2

InChI Key

QQRZDPCAMOLWBA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=[N+]=[N-])Cl

Origin of Product

United States

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